molecular formula C15H12Cl2N2O2 B604698 N'-(3,5-dichloro-2-hydroxybenzylidene)-2-methylbenzohydrazide CAS No. 304479-88-7

N'-(3,5-dichloro-2-hydroxybenzylidene)-2-methylbenzohydrazide

Cat. No.: B604698
CAS No.: 304479-88-7
M. Wt: 323.2g/mol
InChI Key: WBUJSMRPJBTIGG-QGMBQPNBSA-N
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Description

N’-(3,5-dichloro-2-hydroxybenzylidene)-2-methylbenzohydrazide is a hydrazone derivative known for its significant role in coordination chemistry and its potential applications in various fields such as medicine, biology, and industry. This compound is characterized by the presence of a hydrazone linkage, which is formed by the condensation of an aldehyde or ketone with a hydrazide. The presence of chlorine atoms and hydroxyl groups in its structure contributes to its unique chemical properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-(3,5-dichloro-2-hydroxybenzylidene)-2-methylbenzohydrazide typically involves the reaction of 3,5-dichloro-2-hydroxybenzaldehyde with 2-methylbenzohydrazide in an ethanol solvent. The reaction mixture is usually stirred at reflux temperature for a specific duration to ensure complete reaction. The product is then isolated by evaporating the solvent and recrystallizing the solid from ethanol .

Industrial Production Methods

While specific industrial production methods for N’-(3,5-dichloro-2-hydroxybenzylidene)-2-methylbenzohydrazide are not widely documented, the general approach involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions such as temperature, solvent, and reaction time to achieve higher yields and purity. Industrial production may also involve continuous flow reactors to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

N’-(3,5-dichloro-2-hydroxybenzylidene)-2-methylbenzohydrazide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.

    Reduction: Reduction reactions can convert the hydrazone linkage to hydrazine derivatives.

    Substitution: The chlorine atoms in the compound can undergo nucleophilic substitution reactions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and tert-butyl hydroperoxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions under basic or acidic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted hydrazone derivatives .

Scientific Research Applications

N’-(3,5-dichloro-2-hydroxybenzylidene)-2-methylbenzohydrazide has several scientific research applications:

    Chemistry: It is used as a ligand in coordination chemistry to form complexes with various metal ions

    Biology: The compound exhibits antimicrobial and antitumor activities, making it a subject of interest in biological research. It is tested against various bacterial and fungal strains to evaluate its efficacy as an antimicrobial agent.

    Medicine: Due to its biological activities, the compound is explored for potential therapeutic applications, including its use as an antimicrobial or anticancer agent.

    Industry: The compound’s unique chemical properties make it useful in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N’-(3,5-dichloro-2-hydroxybenzylidene)-2-methylbenzohydrazide involves its interaction with molecular targets such as enzymes or cellular receptors. The hydrazone linkage and the presence of chlorine atoms contribute to its ability to form stable complexes with metal ions, which can enhance its biological activity. The compound may inhibit the growth of microorganisms by interfering with essential enzymatic processes or by disrupting cell membrane integrity .

Comparison with Similar Compounds

Similar Compounds

  • N’-(3-bromo-5-chloro-2-hydroxybenzylidene)-4-chlorobenzohydrazide
  • N’-(3,5-dichloro-2-hydroxybenzylidene)-4-chlorobenzohydrazide
  • N’-(3,5-dichloro-2-hydroxybenzylidene)-4-fluorobenzohydrazide

Uniqueness

Compared to similar compounds, it may exhibit different biological activities and chemical reactivity due to the specific arrangement of functional groups .

Properties

CAS No.

304479-88-7

Molecular Formula

C15H12Cl2N2O2

Molecular Weight

323.2g/mol

IUPAC Name

N-[(E)-(3,5-dichloro-2-hydroxyphenyl)methylideneamino]-2-methylbenzamide

InChI

InChI=1S/C15H12Cl2N2O2/c1-9-4-2-3-5-12(9)15(21)19-18-8-10-6-11(16)7-13(17)14(10)20/h2-8,20H,1H3,(H,19,21)/b18-8+

InChI Key

WBUJSMRPJBTIGG-QGMBQPNBSA-N

SMILES

CC1=CC=CC=C1C(=O)NN=CC2=C(C(=CC(=C2)Cl)Cl)O

Origin of Product

United States

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